molecular formula C17H17FN2OS B2506966 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide CAS No. 858557-83-2

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide

Cat. No.: B2506966
CAS No.: 858557-83-2
M. Wt: 316.39
InChI Key: FPXARWYHVYYGAY-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-fluoroaniline with 2-methylbenzoyl chloride to form an intermediate, which is then cyclized with thiourea to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide has several scientific research applications, including:

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity, although further research is needed to confirm these effects.

    Industry: In industrial settings, the compound may be used as an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring and aromatic substituents may enable it to bind to active sites or allosteric sites on proteins, modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context and require further investigation to fully elucidate.

Comparison with Similar Compounds

Similar compounds to 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide include other thiazolidine derivatives, such as:

    2-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide: This compound features a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical reactivity and biological activity.

    2-(3-bromophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide: The presence of a bromophenyl group can influence the compound’s properties, potentially enhancing its ability to participate in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that may be advantageous for certain applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c1-12-5-2-3-8-15(12)19-17(21)20-9-10-22-16(20)13-6-4-7-14(18)11-13/h2-8,11,16H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXARWYHVYYGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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